REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)C(Cl)Cl>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[C:3]([OH:9])[C:2]=1[F:1] |f:2.3.4.5|
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1Cl)O
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to room temperature, to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (75 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated
|
Type
|
ADDITION
|
Details
|
The solid residue was basified by slow addition of an aqueous solution of 2N sodium hydroxide solution under cooling conditions
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 mL×3)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by dropwise addition of concentrated hydrochloric acid to a pH of about 2
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)C(CCC(=O)O)=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |